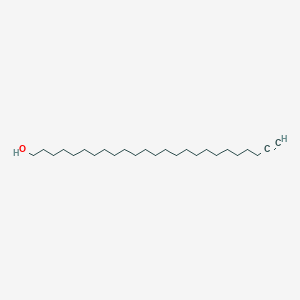

Pentacos-24-YN-1-OL

Description

Properties

CAS No. |

120706-55-0 |

|---|---|

Molecular Formula |

C25H48O |

Molecular Weight |

364.6 g/mol |

IUPAC Name |

pentacos-24-yn-1-ol |

InChI |

InChI=1S/C25H48O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26/h1,26H,3-25H2 |

InChI Key |

MCUKXWDZACIATN-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCCCCCCCCCCCCCCCCCCCCCO |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Pentacos 24 Yn 1 Ol

Retrosynthetic Analysis and Key Disconnections for Long-Chain Alkynols

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. libretexts.orgamazonaws.comoregonstate.edu For a molecule like Pentacos-24-yn-1-ol, the primary disconnections involve the formation of the long carbon chain and the management of the terminal functional groups—the hydroxyl and the alkyne.

A plausible retrosynthetic pathway for this compound would identify the key carbon-carbon bond formations and functional group interconversions. The most logical disconnections are at the C-C bond adjacent to the alkyne or at a convenient location within the long alkyl chain. This leads to smaller, more manageable fragments.

Carbon-Carbon Bond Formation Strategies (e.g., Alkylation of Terminal Alkynes, Wittig Reactions, Cross-Coupling Methods)

The construction of the 25-carbon backbone of this compound can be achieved through several robust carbon-carbon bond-forming reactions.

Alkylation of Terminal Alkynes: A primary strategy involves the alkylation of a terminal alkyne. chemistrysteps.comyoutube.comyoutube.comyoutube.comyoutube.com This method utilizes the acidity of the terminal alkyne's proton (pKa ≈ 25), which can be removed by a strong base like sodium amide (NaNH₂) or n-butyllithium (n-BuLi) to form a nucleophilic acetylide ion. chemistrysteps.com This acetylide can then react with a long-chain alkyl halide in an SN2 reaction to form the desired carbon skeleton. chemistrysteps.comyoutube.com For the synthesis of this compound, this could involve reacting an acetylide with a long-chain halo-alcohol.

Wittig Reaction: The Wittig reaction is a powerful method for forming alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. iitk.ac.inwikipedia.orgmasterorganicchemistry.comnbinno.com While it directly produces a double bond, this can be a strategic step. For instance, a long-chain aldehyde could be reacted with a suitable Wittig reagent to form a long-chain alkene, which could then be further elaborated to introduce the alkyne functionality. The reaction is known for its high functional group tolerance. nbinno.com

Cross-Coupling Methods: Palladium-catalyzed cross-coupling reactions are highly efficient for forming C-C bonds. The Sonogashira coupling, in particular, is ideal for coupling terminal alkynes with aryl or vinyl halides. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction, which typically uses a palladium catalyst and a copper(I) co-catalyst in the presence of a base, could be employed in a convergent synthesis where two large fragments are joined. wikipedia.orgorganic-chemistry.org For instance, a long-chain vinyl halide could be coupled with a smaller terminal alkyne fragment containing the protected hydroxyl group.

| C-C Bond Formation Strategy | Reactants | Key Reagents | Typical Conditions |

| Alkylation of Terminal Alkyne | Terminal alkyne, Primary alkyl halide | Strong base (e.g., NaNH₂, n-BuLi) | Anhydrous, inert atmosphere |

| Wittig Reaction | Aldehyde/Ketone, Phosphonium ylide | Strong base to form ylide (e.g., n-BuLi) | Anhydrous solvent (e.g., THF) |

| Sonogashira Coupling | Terminal alkyne, Vinyl/Aryl halide | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Base (e.g., amine) | Mild temperature, inert atmosphere |

Development of Novel Synthetic Routes to this compound

Beyond traditional methods, the development of more efficient and sustainable synthetic routes is an active area of research. This includes stereoselective and biocatalytic approaches.

Stereoselective and Regioselective Synthesis Approaches

While this compound itself is achiral, the principles of stereoselective synthesis are crucial when considering the synthesis of related, more complex long-chain natural products. For instance, if a chiral center were present in the chain, its stereochemistry would need to be controlled. This could be achieved through asymmetric reductions of a ketone precursor to the alcohol or through the use of chiral building blocks. Regioselectivity is important in reactions like the Sonogashira coupling to ensure the desired connectivity of the fragments. acs.org

Chemo-Enzymatic and Biocatalytic Synthesis Pathways

Modern synthetic chemistry increasingly incorporates enzymatic methods to improve sustainability and selectivity.

Biocatalytic Synthesis of Precursors: Enzymes can be used to produce key precursors for the synthesis of this compound. For example, lipases can catalyze the selective acylation of polyols, which could be a step in the synthesis of a functionalized fragment. rsc.org Furthermore, engineered microorganisms can produce long-chain fatty alcohols from renewable feedstocks. nih.govrsc.org These fatty alcohols could then be chemically modified to introduce the terminal alkyne. Research has demonstrated the biocatalytic synthesis of ultra-long-chain fatty acid sugar alcohol monoesters, showcasing the potential of enzymes to handle long aliphatic chains. researchgate.netrsc.org

Enzymatic Resolutions: If a racemic mixture of a chiral precursor alcohol is synthesized, lipases can be used for kinetic resolution to obtain one enantiomer in high purity.

Optimization of Reaction Conditions and Yields

Alkylation Reactions: In the alkylation of a terminal alkyne, the choice of base, solvent, and temperature can significantly impact the yield and prevent side reactions. For long-chain alkyl halides, reaction times may need to be extended to ensure complete conversion.

Grignard Reactions: If a Grignard reagent is used, for example, to create a secondary or tertiary alcohol that is later modified, the reaction conditions must be carefully controlled to avoid side reactions. The formation of Grignard reagents from long-chain alkyl halides can be sluggish, and optimization of the initiation and reaction temperature is necessary. dtu.dkacs.orgresearchgate.netresearchgate.netmt.com

Cross-Coupling Reactions: For Sonogashira couplings, the choice of palladium catalyst, ligand, copper co-catalyst, base, and solvent all play a crucial role in the reaction's efficiency. researchgate.net For example, using a more active catalyst system might allow the reaction to proceed at a lower temperature, which could be beneficial for the stability of other functional groups in the molecule.

A systematic approach to optimization would involve screening different reaction parameters, as illustrated in the hypothetical table below for a Sonogashira coupling step.

| Parameter | Variation 1 | Variation 2 | Variation 3 | Observed Yield |

| Pd Catalyst | Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ | Pd(OAc)₂ | Varies |

| Solvent | Toluene | THF | DMF | Varies |

| Base | Triethylamine | Diisopropylamine | Cs₂CO₃ | Varies |

| Temperature | Room Temp | 50 °C | 80 °C | Varies |

Scale-Up Considerations for Laboratory and Industrial Applications

The transition from laboratory-scale synthesis to larger-scale production of this compound, a long-chain terminal alkynol, presents a distinct set of challenges and requires strategic planning to ensure efficiency, safety, and economic viability. While specific scale-up data for this particular molecule is not extensively published, general principles derived from the synthesis of other long-chain functionalized alkynes provide a framework for addressing potential issues.

Key considerations for the scale-up of this compound synthesis include reaction kinetics, heat and mass transfer, reagent and solvent selection, process safety, and purification methods. The high reactivity of the terminal alkyne group, while synthetically useful, can also lead to the formation of byproducts, necessitating precise control over reaction conditions. mdpi.com

Laboratory Scale-Up:

In a laboratory setting, scaling up a synthesis from milligram to multigram quantities often reveals issues not apparent at a smaller scale. For a molecule like this compound, potential laboratory scale-up challenges could involve:

Homogeneity and Mixing: Ensuring uniform mixing in larger reaction vessels is crucial to maintain consistent reaction temperatures and prevent localized "hot spots" that could lead to side reactions or decomposition.

Reagent Addition: The rate of addition of critical reagents, such as organometallics or strong bases often used in alkyne synthesis, may need to be carefully controlled to manage exotherms. acs.org

Purification: Chromatographic purification, which is common at the research scale, can become cumbersome and expensive for larger quantities. Developing scalable purification methods like crystallization or distillation is preferable.

Industrial Scale-Up:

Industrial production amplifies the challenges observed at the laboratory scale and introduces new economic and regulatory considerations. For the industrial synthesis of this compound, the following factors would be paramount:

Cost of Goods (CoG): The economic viability of the synthesis is critical. This involves selecting cost-effective starting materials, reagents, and solvents, and optimizing reaction yields and throughput.

Process Safety: A thorough hazard evaluation of all reaction steps is necessary. The use of highly reactive or hazardous reagents, such as organolithiums or propargyl halides, would require specialized handling procedures and equipment to mitigate risks. acs.org

Catalyst Selection and Recovery: If a metal catalyst is used, its efficiency, cost, and potential for contamination of the final product are major concerns. The ability to recover and reuse the catalyst would be highly advantageous.

Waste Management: Large-scale synthesis generates significant waste streams. Developing an environmentally benign process with efficient waste treatment and solvent recycling is essential.

Regulatory Compliance: The synthesis process must comply with relevant chemical industry regulations, including those pertaining to safety and environmental impact.

The development of "one-pot" or continuous flow processes can offer significant advantages for the industrial production of terminal alkynes, potentially improving safety, consistency, and efficiency. acs.orgresearchgate.net

Illustrative Data for Scale-Up Considerations:

The following tables provide hypothetical data to illustrate key considerations in the scale-up of a generic long-chain alkynol synthesis, which would be applicable to this compound.

Table 1: Comparison of Laboratory vs. Industrial Scale Synthesis Parameters

| Parameter | Laboratory Scale (1-10 g) | Industrial Scale (100+ kg) | Key Considerations for this compound |

| Reaction Vessel | Glass flask | Glass-lined or stainless steel reactor | Material compatibility, heat transfer efficiency. |

| Heating/Cooling | Heating mantle, ice bath | Jacketed vessel with thermal fluid | Precise temperature control to prevent side reactions. |

| Mixing | Magnetic stir bar | Impeller, baffle system | Ensuring homogeneity of the long-chain substrate. |

| Purification | Flash chromatography | Crystallization, distillation, extraction | Avoidance of costly and solvent-intensive chromatography. |

| Safety | Fume hood | Process hazard analysis (PHA), dedicated safety systems | Handling of potentially pyrophoric or toxic reagents. |

Table 2: Hypothetical Yield and Purity at Different Scales

| Scale | Typical Yield (%) | Typical Purity (%) | Primary Challenges |

| Bench (1 g) | 85 | >98 | Reagent purity, precise measurement. |

| Pilot (1 kg) | 75-80 | 95-98 | Heat dissipation, mixing efficiency, transfer losses. |

| Production (100 kg) | 70-75 | >95 | Byproduct formation, consistent quality control. |

These tables highlight the common trend of decreasing yields with increasing scale, often due to challenges in maintaining optimal conditions and the increased complexity of material handling and purification. Successful scale-up of this compound synthesis would depend on a thorough understanding of the reaction mechanism and the implementation of robust process controls.

Nucleophilic Substitution Reactions

The primary alcohol moiety of this compound is a key site for nucleophilic substitution. However, the hydroxyl group (-OH) is inherently a poor leaving group. Therefore, its conversion to a more suitable leaving group, such as a tosylate or a halide, is a necessary prerequisite for substitution to occur, typically via an SN2 mechanism. csueastbay.edukhanacademy.orgmsu.edu

Activation of the Hydroxyl Group: The most common strategy for activating the alcohol is to convert it into a sulfonate ester, such as a tosylate (p-toluenesulfonate). This is achieved by reacting this compound with tosyl chloride (TsCl) in the presence of a base like pyridine (B92270). The resulting tosylate is an excellent leaving group, readily displaced by a wide range of nucleophiles.

Alternatively, the alcohol can be converted directly into an alkyl halide. youtube.com Reaction with strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can produce the corresponding 1-bromo- or 1-iodopentacos-24-yne. khanacademy.org Reagents like phosphorus tribromide (PBr₃) and thionyl chloride (SOCl₂) are also effective for converting primary alcohols into alkyl bromides and chlorides, respectively, under milder conditions that preserve the alkyne functionality. csueastbay.eduyoutube.com

Substitution with Nucleophiles: Once activated, the resulting alkyl halide or tosylate of this compound can undergo substitution with various nucleophiles. jove.com This allows for the introduction of new functional groups at the C1 position. For example, reaction with sodium cyanide introduces a nitrile group, extending the carbon chain by one. Treatment with sodium azide (B81097) yields an azido (B1232118) derivative, a precursor for amines or for use in "click chemistry." Williamson ether synthesis can be performed by reacting the halide/tosylate with an alkoxide, and similarly, esters can be formed using a carboxylate salt as the nucleophile.

Table 1: Nucleophilic Substitution Reactions of this compound Derivatives

| Starting Material | Reagent(s) | Nucleophile | Product | Reaction Type |

|---|---|---|---|---|

| This compound | 1. TsCl, Pyridine 2. NaBr | Br⁻ | 1-Bromopentacos-24-yne | SN2 |

| This compound | PBr₃ | Br⁻ | 1-Bromopentacos-24-yne | SN2 |

| 1-Bromopentacos-24-yne | NaCN | CN⁻ | Hexacos-25-ynenitrile | SN2 |

| 1-Bromopentacos-24-yne | NaN₃ | N₃⁻ | 1-Azidopentacos-24-yne | SN2 |

| 1-Bromopentacos-24-yne | CH₃ONa | CH₃O⁻ | 1-Methoxypentacos-24-yne | Williamson Ether Synthesis (SN2) |

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives leverages the reactivity of the alcohol and alkyne functional groups to create a library of related compounds. rsc.org This approach is crucial for exploring structure-activity relationships in various applications.

Alkyne-Derived Analogues: By utilizing the terminal alkyne, a variety of complex appendages can be introduced. The Sonogashira coupling allows for the synthesis of analogues featuring diverse aromatic and heteroaromatic substituents. organic-chemistry.orgwikipedia.org For instance, coupling with iodobenzene (B50100) yields a phenyl-terminated analogue, while using a halogenated pyridine would introduce a pyridyl moiety. Click chemistry provides a robust method to link the molecule to other structures, including biomolecules or polymers, through a stable triazole linkage. pcbiochemres.comrsc.org

Alcohol-Derived Analogues: The hydroxyl group is a gateway to numerous derivatives. beilstein-journals.orgresearchgate.net Esterification with various carboxylic acids can produce a series of esters with different chain lengths and functionalities, such as the acetate (B1210297) or benzoate (B1203000) esters. libretexts.orgorganic-chemistry.org Similarly, a range of ethers can be synthesized via the Williamson ether synthesis, including simple methyl or ethyl ethers, as well as more complex benzyl (B1604629) or silyl (B83357) ethers, which can also serve as protecting groups. masterorganicchemistry.comlibretexts.orgacs.org

Table 3: Synthesis of Selected Analogues and Derivatives

| Analogue/Derivative Type | Synthetic Route | Reagents | Resulting Analogue Structure |

|---|---|---|---|

| Aryl Alkyne | Sonogashira Coupling | 4-Iodotoluene, Pd(PPh₃)₄, CuI, Et₃N | 1-ol terminated with a 4-tolyl group at C25 |

| Triazole | Click Chemistry | 1-Azidohexane, CuSO₄, Sodium ascorbate | 1-ol with a 1-hexyl-1,2,3-triazole ring at the alkyne terminus |

| Ester | Esterification | Benzoyl chloride, Pyridine | Pentacos-24-yn-1-yl benzoate |

| Ether | Williamson Ether Synthesis | 1. NaH 2. Benzyl bromide | 1-(Benzyloxy)pentacos-24-yne |

| Alkyl Halide | Halogenation | SOCl₂, Pyridine | 1-Chloropentacos-24-yne |

Synthesis and Manufacturing of Pentacos 24 Yn 1 Ol

Retrosynthetic Analysis and Key Disconnections

A plausible retrosynthetic analysis would involve disconnecting the molecule to identify readily available starting materials. A key disconnection could be at the C-C bond adjacent to the alkyne, suggesting a coupling reaction. Another approach would involve the functionalization of a pre-existing long-chain molecule.

Plausible Synthetic Pathways

Several synthetic strategies can be envisioned:

Alkylation of a Long-Chain Halide: This would involve the reaction of a long-chain ω-haloalcohol (e.g., 23-bromotricosan-1-ol) with sodium acetylide or ethynylmagnesium bromide. This introduces the terminal alkyne at one end of the pre-formed alcohol chain.

Coupling Reactions: A shorter chain terminal alkynol could be coupled with a long-chain alkyl halide using a suitable catalyst, such as a copper or palladium complex. For instance, the Cadiot-Chodkiewicz coupling or Sonogashira coupling could be adapted for this purpose.

Chain Elongation of a Shorter Alkynol: Starting with a commercially available shorter-chain alkynol, the carbon chain could be extended through iterative processes like the Wittig reaction followed by reduction, or by using organometallic reagents.

Purification and Isolation Techniques

Following synthesis, this compound would need to be purified to remove starting materials, reagents, and byproducts. Common purification techniques would include:

Crystallization: Given its expected solid nature, recrystallization from a suitable solvent system would be an effective method for purification.

Column Chromatography: Silica gel column chromatography could be employed to separate the product from impurities based on polarity. A nonpolar eluent system, such as a hexane/ethyl acetate (B1210297) gradient, would likely be effective.

Advanced Analytical Methodologies for Detection and Quantification of Pentacos 24 Yn 1 Ol

Chromatographic Techniques for Separation and Isolation

Chromatographic techniques are essential for the separation of Pentacos-24-yn-1-ol from complex matrices and for its quantitative analysis. The choice of technique depends on the sample's nature and the analytical objective.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiles

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to its high molecular weight, direct analysis of this compound by GC-MS can be challenging. To enhance its volatility and improve chromatographic performance, derivatization of the hydroxyl group is a common and necessary practice. gerli.com

Derivatization: The primary alcohol group of this compound is typically converted to a less polar and more volatile ether derivative. A widely used method is silylation, where a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. gerli.comnih.gov

GC-MS Parameters: The analysis of the resulting TMS-ether of this compound is performed using a high-temperature capillary GC column, often with a non-polar or medium-polarity stationary phase. The mass spectrometer, operating in electron ionization (EI) mode, provides fragmentation patterns that are crucial for structural confirmation. frontiersin.orgresearchgate.net Key diagnostic fragment ions in the mass spectrum would allow for the identification of the long-chain structure and the original position of the hydroxyl group.

Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value/Condition |

| Derivatizing Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like chlorotrimethylsilane (B32843) (TMCS) |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | Initial 150 °C for 2 min, ramp at 10 °C/min to 320 °C, hold for 10 min |

| MS Interface Temp | 300 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-600 |

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds, making it suitable for the direct analysis of this compound without derivatization. However, due to the lack of a strong chromophore in its structure, conventional UV-Vis detection can be challenging. nih.gov

Detection Strategies: To overcome this limitation, several specialized detection methods can be employed:

Evaporative Light Scattering Detector (ELSD): This universal detector is sensitive to any non-volatile analyte and is well-suited for the detection of long-chain alcohols.

Mass Spectrometry (HPLC-MS): Coupling HPLC with a mass spectrometer provides high sensitivity and selectivity, allowing for the determination of the molecular weight and structural information of the analyte. researchgate.net

Refractive Index (RI) Detector: While less sensitive than ELSD or MS, an RI detector can be used for the quantification of this compound in simpler mixtures.

A specialized approach for enhancing the detectability of alkynes involves the formation of cobalt complexes. The alkyne moiety can react with dicobalt octacarbonyl to form a stable complex which can be analyzed by HPLC, offering a unique method for the selective isolation and analysis of alkyne-containing compounds like this compound. nih.govresearchgate.net

Table 2: General HPLC Parameters for this compound Analysis

| Parameter | Value/Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Gradient of acetonitrile (B52724) and water or methanol (B129727) and water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30-40 °C |

| Detector | ELSD, MS, or RI |

| Injection Volume | 10-20 µL |

Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography (SFC) combines the advantages of both gas and liquid chromatography and is particularly effective for the separation of hydrophobic compounds like long-chain fatty alcohols. researchgate.netmdpi.com Using supercritical carbon dioxide as the primary mobile phase, often with a polar co-solvent (modifier) such as methanol or ethanol (B145695), SFC offers rapid and efficient separations. mdpi.comnih.gov

SFC is well-suited for the analysis of lipids and related molecules, providing good resolution and sensitivity, especially when coupled with a mass spectrometer (SFC-MS). nih.gov This technique can be a powerful tool for the purification and analysis of this compound from complex lipid mixtures.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its carbon skeleton and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR are used to provide a complete picture of the molecular architecture of this compound.

¹H NMR: The proton NMR spectrum would show characteristic signals for the different types of protons in the molecule. The protons on the carbon bearing the hydroxyl group (-CH₂OH) would appear in the range of 3.5-4.0 ppm. The long aliphatic chain would exhibit a large, unresolved multiplet around 1.2-1.6 ppm. The protons adjacent to the alkyne group would have distinct chemical shifts. Monitoring these signals can be useful in studying reactions involving the alkynol. rsc.org

¹³C NMR: The carbon NMR spectrum provides information on each carbon atom in the molecule. The carbon of the C-OH group would resonate around 60-65 ppm. The sp-hybridized carbons of the alkyne would appear in the region of 65-90 ppm. The numerous sp³-hybridized carbons of the long alkyl chain would give rise to a series of signals between 14 and 35 ppm.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Key Functional Groups in this compound

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -CH₂OH | ~3.6 (triplet) | ~62 |

| -C≡C- | ~2.2 (multiplet, for adjacent CH₂) | ~80, ~85 |

| -CH₃ | ~0.9 (triplet) | ~14 |

| Aliphatic -(CH₂)n- | ~1.2-1.6 (multiplet) | ~22-32 |

| HO- | Variable | - |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is excellent for identifying the key functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the primary alcohol group. xula.edumasterorganicchemistry.com The C-O stretching vibration would appear as a strong band around 1050-1260 cm⁻¹. libretexts.org The carbon-carbon triple bond (C≡C) stretch of the internal alkyne would be observed as a weak, sharp absorption in the range of 2100-2260 cm⁻¹. utdallas.eduuobabylon.edu.iq The C-H stretching vibrations of the long alkyl chain would be prominent in the 2850-2960 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds, making it an excellent tool for detecting the C≡C bond. The alkyne stretch gives a strong and sharp signal in the Raman spectrum, often more intense and better resolved than in the IR spectrum. nih.govacs.org The frequency of this alkyne signal can be sensitive to the local molecular environment. nih.gov The C-H and C-C bonds of the aliphatic chain also produce characteristic Raman signals.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Bond Vibration |

| -OH | 3200-3600 (strong, broad) | Weak | O-H stretch |

| -C≡C- | 2100-2260 (weak, sharp) | Strong, sharp | C≡C stretch |

| C-H (sp³) | 2850-2960 (strong) | Strong | C-H stretch |

| C-O | 1050-1260 (strong) | Weak | C-O stretch |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. Unlike nominal mass instruments, HRMS analyzers like Orbitrap and Time-of-Flight (TOF) provide mass measurements with high accuracy (typically < 5 ppm), enabling the determination of the elemental composition of the molecule. nih.gov

For this compound (C₂₅H₄₈O), the theoretical exact mass can be calculated. This high-resolution measurement is crucial for distinguishing it from other isobaric compounds that may be present in a complex matrix. The terminal alkyne group also presents a unique opportunity for chemical derivatization. For instance, "click chemistry" reactions with azide-containing reagents can be employed to introduce a charged tag. nih.gov This enhances ionization efficiency, a significant advantage for long-chain alcohols which typically exhibit poor ionization, and allows for highly sensitive detection in the femtomole range. frontiersin.orgresearchgate.net

The fragmentation pattern of derivatized this compound in tandem mass spectrometry (MS/MS) experiments provides further structural confirmation. Predictable fragmentation, such as the neutral loss of the derivatizing agent, can be a characteristic signature for identification. frontiersin.org

Table 1: Theoretical HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₅H₄₈O |

| Theoretical Monoisotopic Mass | 364.3705 Da |

This interactive table allows for sorting and filtering of HRMS parameters.

Advanced Hyphenated Techniques for Complex Mixture Analysis

The analysis of this compound, especially within complex biological or environmental samples, greatly benefits from the coupling of separation techniques with mass spectrometry. nih.govijnrd.org These "hyphenated techniques" provide a powerful combination of separation and identification capabilities. chemijournal.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a preferred method. spectroscopyonline.com To analyze this compound by GC-MS, a derivatization step is typically required to increase its volatility and thermal stability. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach to convert the hydroxyl group into a trimethylsilyl (TMS) ether. gerli.com The resulting derivative is more amenable to GC separation and provides characteristic mass spectra for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique for analyzing a wide range of compounds, including those that are not suitable for GC. spectroscopyonline.com For this compound, reversed-phase LC using a C8 or C18 column can effectively separate it from other lipids. nih.gov Coupling the LC system to an HRMS detector (LC-HRMS) allows for both the separation and the accurate mass determination of the compound in a single run. researchgate.net The use of techniques like electrospray ionization (ESI) is common for the analysis of such long-chain alcohols. acs.orgresearchgate.net

Table 2: Comparison of Hyphenated Techniques for this compound Analysis

| Technique | Derivatization Required | Typical Mobile/Carrier Phase | Key Advantages |

|---|---|---|---|

| GC-MS | Yes (e.g., silylation) | Helium | High resolution separation, established libraries |

This interactive table allows for a side-by-side comparison of the key features of GC-MS and LC-MS for the analysis of this compound.

Quantitative Analysis Protocols and Method Validation

The development of robust quantitative methods is essential for determining the concentration of this compound in various matrices. Such methods must undergo rigorous validation to ensure their accuracy, precision, and reliability. europa.eu

Method validation for the quantification of long-chain alcohols typically involves the assessment of several key parameters:

Linearity and Range: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a specific range. For similar long-chain alcohols, linearity with correlation coefficients (r²) greater than 0.99 has been achieved. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. For derivatized long-chain alcohols, LODs in the range of 0.02 to 0.50 ng/mL have been reported using sensitive mass spectrometric techniques. acs.org

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies in spiked matrix samples. Precision measures the degree of scatter between a series of measurements and is typically expressed as the relative standard deviation (RSD). For quantitative methods of related compounds, mean recoveries are often expected to be within 80-120% with an RSD of less than 15%.

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. HRMS and tandem MS play a crucial role in ensuring specificity. nih.gov

Table 3: Typical Method Validation Parameters for Long-Chain Alcohol Quantification

| Parameter | Acceptance Criteria |

|---|---|

| Linearity (r²) | > 0.99 |

| LOD | Analyte- and matrix-dependent |

| LOQ | Analyte- and matrix-dependent |

| Accuracy (Recovery) | 80 - 120% |

This interactive table provides a summary of common acceptance criteria for the validation of quantitative analytical methods.

Role as Plant or Microbial Metabolites in Ecological Interactions

Long-chain alcohols and their derivatives, including alkynols, are common metabolites in both plants and microorganisms. ebi.ac.ukebi.ac.uknih.govmetasci.canih.gov These compounds are not merely byproducts of primary metabolism but often play crucial roles in how organisms interact with their environment.

Many insect species rely on long-chain hydrocarbons, including alcohols, acetates, and aldehydes, for chemical communication. nih.gov These molecules can function as sex pheromones to attract mates or as kairomones, which are detected by other species. While direct evidence for this compound as a specific pheromone is not detailed in the provided research, its structure is analogous to known insect pheromones. nih.govsemanticscholar.org Lepidopteran sex pheromones, for instance, are often straight-chained hydrocarbons with one or more double or triple bonds. nih.gov The synthesis of these compounds, often involving the reduction of alkynes, highlights the importance of the alkynol structure as a precursor. nih.govrsc.org Cuticular hydrocarbons (CHCs), which can act as contact pheromones, are typically long-chain alkanes and alkenes that convey information about a species' identity upon physical contact. researchgate.net

Table 1: Examples of Long-Chain Compounds in Insect Communication

| Compound Class | Function | Example Organism | Reference |

|---|---|---|---|

| Long-chain Alkenyl Aldehydes | Sex Pheromone | Rice Stem Borer (Chilo suppressalis) | semanticscholar.org |

| Long-chain Hydrocarbons | Contact Pheromones | Various Arthropods | researchgate.net |

| Long-chain Alkenols | Pheromone Synthesis Precursor | Various Lepidoptera | nih.gov |

Long-chain polyacetylenes, a class of compounds that includes alkynols, are known to be produced by various organisms and can exhibit significant antimicrobial and antifungal properties. nih.gov For example, long-chain acetylenic compounds isolated from marine sponges of the order Haplosclerida have shown cytotoxicity and weak antifungal activity against pathogens like Candida glabrata. nih.gov Similarly, essential oils from plants such as Polygonum orientale contain a variety of compounds, including long-chain alkanes like n-pentacosane, and demonstrate effective inhibitory activity against pathogenic bacteria. nih.gov The mechanism of action for such compounds often involves disrupting the cell membrane's integrity and permeability. nih.gov Flavonoids, another class of plant metabolites, are also well-documented for their broad-spectrum antimicrobial activities. nih.gov Extracts from plants like Plantago major contain fatty acids and terpenoids and have shown efficacy against bacteria such as Pseudomonas aeruginosa. jidc.org

Table 2: Examples of Metabolites with Antimicrobial Activity

| Compound/Extract | Source Organism | Activity | Reference |

|---|---|---|---|

| Long-chain Polyacetylenes | Haliclona sp. (Marine Sponge) | Antifungal, Cytotoxic | nih.gov |

| Polygonum orientale Essential Oil | Polygonum orientale (Plant) | Antibacterial | nih.gov |

| Plantago major Ethanolic Extract | Plantago major (Plant) | Antibacterial | jidc.org |

| Pyridine (B92270) Compounds | Synthetic | Antibacterial, Antifungal | mdpi.com |

Exploration of this compound as a Scaffold for Bioactive Molecule Design

The unique structural features of this compound—a long hydrocarbon chain, a terminal primary alcohol, and a terminal alkyne group—make it and related alkynols attractive scaffolds for the development of new bioactive molecules.

Structure-activity relationship (SAR) studies are essential for understanding how a molecule's chemical structure influences its biological activity, guiding the design of more potent and selective compounds. researchgate.netoecd.org For long-chain alkynols and related polyacetylenes, SAR studies have revealed that specific functional groups are critical for their bioactivity. Research on compounds from marine sponges has shown that a terminal 1-yn-3-ol group is crucial for imparting cytotoxic activity against human colon tumor cells. nih.gov The absence of this feature, such as in a 1-yn-3-one, leads to inactivity. nih.gov Furthermore, studies on spongean polyacetylenes like Lembehyne A have demonstrated that both the terminal 1-yn-3-ol moiety and the unsaturated long-chain alkyl group are essential for inducing neuronal differentiation in neuroblastoma cells. nih.gov This highlights that bioactivity is often critically dependent on the presence of the terminal alkynol group within a long hydrocarbon chain. nih.gov

Table 3: Summary of Structure-Activity Relationships (SAR) for Long-Chain Alkynols

| Structural Feature | Associated Biological Activity | Source/Compound Type | Reference |

|---|---|---|---|

| Terminal 1-yn-3-ol Group | Cytotoxicity against tumor cells | Polyacetylenes from Haliclona sp. | nih.gov |

| Terminal 1-yn-3-ol and Unsaturated Long Chain | Neuronal differentiation | Lembehyne A (Spongean Polyacetylene) | nih.gov |

The modification of long-chain alkynols like this compound is governed by the substrate specificity of enzymes. Understanding and engineering this specificity is a key area of biotechnology. mdpi.com Enzyme specificity is determined by the complementary interaction between the substrate and the enzyme's active site. mdpi.comdiva-portal.org Modifying amino acids within the binding pocket or lid region of an enzyme, such as a lipase, can alter its substrate selectivity, for example, changing its preference for substrates of a certain chain length. mdpi.com Techniques like site-directed mutagenesis can be used to alter an enzyme's structure to accommodate novel substrates. cdnsciencepub.com For instance, the specificity of cinnamyl alcohol dehydrogenase (CAD), which reduces aldehydes to their corresponding alcohols, can be significantly changed by mutating key residues in the active site, altering its preference for different monolignol precursors. researchgate.net These principles could be applied to enzymes capable of modifying this compound, potentially to hydroxylate, oxidize, or otherwise functionalize the long alkyl chain or the alcohol group, thereby creating new bioactive molecules. The long, hydrophobic nature of the pentacosanyl chain would be a primary determinant in how it fits into an enzyme's binding pocket. diva-portal.org

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| n-Pentacosane |

| (Z)-Hexadec-11-enal |

| (Z)-Octadec-13-enal |

| (Z)-Hexadec-9-enal |

| Lembehyne A |

| 1-Docosene |

| Pentadec-14-yn-1-ol |

| Pyridines |

| Flavonoids |

| Terpenoids |

| Alkaloids |

| Phenolics |

Biochemical Pathways Involving this compound in Model Organisms

Metabolic Fate and Biotransformation Studies

No studies on the metabolic fate or biotransformation of this compound were identified. General principles of lipid metabolism suggest that a long-chain fatty alcohol such as this would likely undergo oxidation to the corresponding carboxylic acid, potentially followed by beta-oxidation. However, without specific research on this compound, this remains speculative.

Interaction with Cellular Components and Signaling Pathways

There is no available research detailing the interactions of this compound with cellular components or its effects on any signaling pathways. The unique terminal alkyne group in its structure suggests potential for specific biochemical interactions that have yet to be investigated.

Conclusion

Pentacos-24-yn-1-ol represents a fascinating yet underexplored chemical entity. Based on the fundamental principles of organic chemistry, it is predicted to be a waxy, nonpolar solid with distinct spectroscopic signatures. Its synthesis is achievable through established organic methodologies, and its bifunctional nature, possessing both a reactive terminal alkyne and a versatile primary alcohol, opens up a wide array of possibilities for chemical modification. While direct experimental data is currently lacking, the potential applications of this compound in materials science, organic synthesis, and nanotechnology are significant. Further research into the synthesis, characterization, and reactivity of this long-chain terminal alkynol is highly encouraged to fully realize its scientific and technological potential.

Potential Non Biological Applications of Pentacos 24 Yn 1 Ol Excluding Clinical/safety

Utilization in Materials Science and Polymer Chemistry

The presence of a terminal alkyne and a hydroxyl group in Pentacos-24-yn-1-ol makes it a candidate for creating novel polymers and for modifying surfaces to achieve desired properties.

The terminal alkyne group of this compound can participate in various polymerization reactions, such as alkyne polymerization. This process can lead to the formation of specialty polymers with long, hydrophobic side chains, which can confer unique properties such as hydrophobicity, thermal stability, and specific solubility characteristics. The hydroxyl group can either be left as a reactive site for further modification or be protected during polymerization. These polymers could find applications in areas requiring materials with tailored surface properties or specific compatibilities with other hydrophobic materials.

Long-chain alcohols and alkynes are known to be effective for surface modification. This compound could be used to create self-assembled monolayers (SAMs) on various substrates. The hydroxyl group can anchor the molecule to a hydrophilic surface, while the long hydrocarbon chain and the terminal alkyne would be exposed, creating a hydrophobic and potentially reactive surface. Such modified surfaces could be utilized for creating water-repellent coatings, anti-fouling surfaces, or as platforms for the attachment of other molecules via "click" chemistry involving the alkyne terminus.

Applications in Organic Synthesis as a Building Block or Intermediate

The dual functionality of this compound makes it a valuable building block for the synthesis of more complex molecules.

Long-chain functionalized molecules are often key components in the total synthesis of complex natural products, such as lipids, pheromones, and polyketides. This compound can serve as a versatile precursor, where the alkyne and alcohol groups can be selectively manipulated to build up the carbon skeleton and introduce further functionality. The long C25 chain provides a significant portion of the molecular framework, potentially simplifying synthetic routes to large and complex target molecules.

In the realm of fine chemicals, which are produced in smaller quantities but with high purity for specialized applications, this compound can be employed as a key intermediate. Its ability to undergo a wide range of reactions at both the alkyne and alcohol ends allows for the synthesis of a variety of specialty chemicals, such as unique surfactants, lubricants, or components for liquid crystals. The specific length of its carbon chain can be crucial for achieving the desired physical and chemical properties in the final product.

Niche Industrial Applications (e.g., Corrosion Inhibition, Electroplating Additives)

While specific data for this compound is limited, the chemical properties of long-chain acetylenic alcohols suggest potential in certain industrial processes.

Long-chain alcohols and alkynes have been investigated as corrosion inhibitors for various metals. The proposed mechanism involves the adsorption of the organic molecule onto the metal surface. The polar hydroxyl group can facilitate adsorption, while the long hydrophobic chain forms a protective barrier, isolating the metal from the corrosive environment. The alkyne group, with its high electron density, can also contribute to the adsorption process through interaction with vacant metal orbitals.

In the field of electroplating, organic additives are often used to control the deposition process and improve the quality of the plated layer. Acetylenic alcohols can act as leveling agents and brighteners. The specific structure of this compound, with its long alkyl chain, could influence the properties of the deposited metal, potentially leading to smoother and more uniform coatings. The molecule's ability to adsorb at the electrode-electrolyte interface can modify the kinetics of metal deposition.

Future Research Directions and Unexplored Avenues

Integrated Omics Approaches for Comprehensive Biosynthesis Mapping

The biosynthetic pathway of Pentacos-24-yn-1-ol, likely originating from fatty acid or polyketide precursors, is yet to be elucidated. nih.gov Modern "omics" technologies offer a powerful toolkit for this purpose. An integrated approach, combining genomics, transcriptomics, and proteomics, could comprehensively map the synthesis of this compound within its source organism, the marine sponge Cribrochalina sp.

Researchers can employ next-generation sequencing to generate high-quality genomic and transcriptomic data from the sponge and its associated microbiome. acs.org Sponges host complex microbial communities that are known producers of a vast array of secondary metabolites. researchgate.net It is plausible that the biosynthesis of this compound is carried out not by the sponge itself, but by a symbiotic microorganism. Comparative 'omic' analyses of sponge tissues with and without the compound, or of different microbial symbionts, could identify the specific producer. researchgate.net

Bioinformatic tools can then be used to mine this data for gene clusters encoding enzymes typically involved in polyacetylene synthesis, such as desaturases, acetylenases, and polyketide synthases (PKS). nih.govspringernature.com The discovery of gene clusters for natural product biosynthesis is increasingly feasible due to advances in bioinformatics pipelines. springernature.com Identifying the complete gene cluster would not only confirm the biosynthetic pathway but also provide the genetic blueprint for potential bioengineering efforts. researchgate.net

Table 1: Potential Enzymes in this compound Biosynthesis

| Enzyme Class | Putative Function | Rationale |

|---|---|---|

| Fatty Acid Synthase (FAS) | Provides the long-chain carbon backbone | Polyacetylenes are often derived from fatty acid precursors. nih.gov |

| Desaturase/Acetylenase | Introduces double and triple bonds | Responsible for creating the characteristic 'yn' (alkyne) functionality. nih.govspringernature.com |

| Polyketide Synthase (PKS) | Alternative pathway for backbone synthesis | Many complex natural products are built on PKS machinery. nih.gov |

Computational Chemistry and Molecular Modeling Studies of Reactivity and Interactions

The chemical reactivity and intermolecular interactions of this compound are largely unexplored. Computational chemistry and molecular modeling provide powerful, non-invasive methods to predict its behavior. Techniques like Density Functional Theory (DFT) can be employed to understand the electronic structure and reactivity of the alkyne group. researcher.life

Modeling studies can predict how this compound interacts with biological macromolecules. For instance, docking simulations could identify potential protein targets, shedding light on its biological activity. The long hydrocarbon chain suggests amphiphilic properties, indicating potential interactions with cell membranes. Molecular dynamics simulations could model how the molecule inserts into and perturbs a lipid bilayer, which may be linked to its ecological role or pharmacological potential. Such computational insights are crucial for guiding experimental studies into its mechanism of action. bohrium.com

Green Chemistry Approaches for Sustainable Production

Natural sourcing of this compound from marine sponges is not a sustainable long-term strategy. Green chemistry principles offer a pathway to environmentally benign and efficient synthesis. Laboratory synthesis of long-chain alkynols can be resource-intensive, but modern methods can mitigate this.

One promising avenue is the use of solvent-free reactions coupled with microwave irradiation. academie-sciences.fr This combination often leads to significant reductions in reaction times, increased yields, and a cleaner environmental profile by eliminating the need for volatile organic solvents. academie-sciences.fr Another approach involves phase-transfer catalysis, which can be highly effective for reactions involving long-chain halides, potential precursors in a synthetic route to this compound. academie-sciences.fr Additionally, developing syntheses that utilize recyclable catalysts or reagents derived from biomass would further enhance the sustainability of production. researchgate.net Research into novel catalytic systems, perhaps using earth-abundant metals, could lead to more efficient and economical synthetic routes. acs.orgacs.org

Table 2: Comparison of Synthetic Approaches

| Method | Advantages | Disadvantages | Relevance to Green Chemistry |

|---|---|---|---|

| Traditional Synthesis | Established methodologies | High energy/solvent use, potential for hazardous waste | Low |

| Microwave-Assisted Synthesis | Faster reactions, higher yields, reduced solvent use academie-sciences.fr | Requires specialized equipment | High |

| Phase-Transfer Catalysis | Efficient for lipophilic reagents, can be solvent-free academie-sciences.fr | Catalyst may need to be removed from product | Medium to High |

Bioengineering of Pathways for Enhanced or Novel Alkynol Production

Once the biosynthetic gene cluster for this compound is identified, metabolic engineering offers a route to sustainable and scalable production. The entire pathway could be transferred into a heterologous host, such as E. coli or yeast, which can be grown in large-scale fermenters. This approach bypasses the need for harvesting marine sponges and allows for optimization of yield.

Furthermore, the field of synthetic biology allows for the creation of novel alkynols. The biosynthetic enzymes could be modified through directed evolution or rational protein design to accept different starter units or to introduce different functional groups, leading to a library of new long-chain alkynol compounds with potentially unique properties. acs.org The modular nature of pathways like PKS makes them particularly amenable to this kind of engineering. nih.gov This strategy could generate new molecules for applications in materials science or as therapeutic leads. mdpi.comresearchgate.net

Exploration of Novel Biologically Relevant Roles in Diverse Ecosystems

The ecological role of this compound within its marine environment is a critical, unanswered question. Long-chain polyacetylenes are known to possess a wide range of biological activities, and this compound is likely no exception. nih.govmdpi.com Its function could be related to chemical defense, protecting the sponge from predation, microbial infection, or overgrowth by other organisms.

Future research should focus on investigating its role in mediating interactions within the complex marine ecosystem. frontiersin.orgleibniz-zmt.de This includes testing its effects on common marine pathogens, predators, and competing sessile organisms. The long-chain structure suggests it may play a role in structuring microbial films on the sponge's surface. Understanding its natural function is not only important from a basic science perspective but could also inspire new applications, for instance, as an antifouling agent. The vastness of marine biodiversity suggests that many ecosystem functions and molecular interactions remain undiscovered, and compounds like this compound are key to unlocking this knowledge. iubs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.